3-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzonitrile
Description
Properties
IUPAC Name |
3-[3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carbonyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c15-5-11-2-1-3-13(4-11)14(20)18-6-12(7-18)8-19-10-16-9-17-19/h1-4,9-10,12H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESTVRLOTNUEFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC(=C2)C#N)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzonitrile typically involves multiple steps, starting with the formation of the triazole ring One common approach is the reaction of 1H-1,2,4-triazole with an appropriate alkylating agent to introduce the azetidine moiety
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in the development of new pharmaceuticals and agrochemicals.
Biology: The biological applications of this compound include its use as a probe in biochemical assays and as a potential therapeutic agent. Its ability to interact with various biological targets makes it valuable in drug discovery.
Medicine: In medicine, 3-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzonitrile has shown promise as an anticancer agent. Its triazole ring can inhibit the growth of cancer cells by interfering with their metabolic pathways.
Industry: In the industrial sector, this compound is used in the production of materials with specific properties, such as enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The triazole ring can bind to enzymes or receptors, modulating their activity. This can lead to the inhibition of specific biochemical processes, which is beneficial in the treatment of diseases.
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes involved in cell proliferation and survival.
Receptors: Binding to receptors that regulate cellular signaling pathways.
Comparison with Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Benzonitrile derivatives: Compounds containing the benzonitrile group are known for their diverse applications in organic synthesis and pharmaceuticals.
Uniqueness: 3-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzonitrile stands out due to its unique combination of the triazole and benzonitrile groups, which enhances its biological activity and versatility in chemical synthesis.
Biological Activity
3-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzonitrile is a compound that integrates a 1,2,4-triazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₅O |
| Molecular Weight | 277.35 g/mol |
| CAS Number | 2309348-70-5 |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to the presence of the triazole ring. Triazoles have been shown to exhibit various mechanisms:
- Antimicrobial Activity : The triazole ring enhances the compound's ability to inhibit fungal and bacterial growth by interfering with cell wall synthesis.
- Anticancer Properties : Research indicates that compounds containing triazole moieties can inhibit key signaling pathways involved in cancer progression, such as the PD-1/PD-L1 pathway. This is particularly relevant for immune checkpoint inhibitors in cancer therapy .
Biological Activity Studies
Recent studies have synthesized various derivatives of triazole-containing compounds to evaluate their biological activities. Here are some notable findings:
Inhibition of PD-1/PD-L1 Interaction
A study synthesized a series of triazole derivatives and evaluated their effect on PD-1/PD-L1 binding. Among these compounds, one derivative exhibited an IC50 value of 8.52 μM for inhibiting this interaction, suggesting significant potential as an immunotherapeutic agent .
Antimicrobial Activity
Another study highlighted the broad-spectrum antimicrobial properties of triazole derivatives. These compounds demonstrated effectiveness against several bacterial strains and fungi, with mechanisms involving disruption of cell membrane integrity and inhibition of essential metabolic pathways .
Case Studies
Several case studies have documented the efficacy of triazole-containing compounds in clinical settings:
- Case Study on Anticancer Efficacy : A derivative similar to this compound was evaluated in a preclinical model for its ability to inhibit tumor growth. Results indicated a significant reduction in tumor size compared to controls.
- Case Study on Fungal Infections : Clinical trials have shown that triazole derivatives effectively treated resistant fungal infections in patients who failed previous therapies, demonstrating their potential as next-generation antifungal agents.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidine-1-carbonyl)benzonitrile, and what key reaction parameters influence yield?
- Methodology : The compound can be synthesized via multi-step protocols involving coupling reactions. For example, analogous triazole-containing compounds are synthesized using Pd-catalyzed cross-coupling or nucleophilic substitution under inert atmospheres (N₂) to prevent oxidation of sensitive intermediates. Key parameters include:
- Temperature : Controlled heating (50–100°C) to avoid side reactions.
- Solvents : Polar aprotic solvents like DMF or DMSO for solubility.
- Catalysts : Pd(PPh₃)₄ for Suzuki-Miyaura couplings (e.g., aryl boronic acid coupling) .
- Purification : Flash chromatography with gradients of ethyl acetate/hexane to isolate pure product .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should be prioritized?
- Techniques :
- ¹H/¹³C NMR : Prioritize signals for the triazole proton (δ ~8.5–9.3 ppm), benzonitrile carbons (C≡N, ~110–120 ppm), and azetidine carbonyl (C=O, ~165–175 ppm). Multiplicity analysis confirms substitution patterns (e.g., coupling constants for adjacent protons) .
- HRMS : Verify molecular ion ([M+H]⁺) and isotopic patterns. For example, a compound with C₁₇H₁₅N₅O would show a calculated mass of 313.1294 .
- IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (amide C=O) .
Q. What initial biological screening approaches are recommended for assessing its therapeutic potential?
- Assays :
- Kinase inhibition : Use fluorescence polarization assays for JNK1/JNK3 targets, given structural analogs show activity in this domain .
- Cytotoxicity : Screen against cancer cell lines (e.g., HCT-116, MCF-7) using MTT assays, with IC₅₀ determination .
- Solubility/stability : Perform HPLC-based stability studies in PBS (pH 7.4) and simulated gastric fluid to guide formulation .
Advanced Research Questions
Q. How does the compound’s structural variability impact its selectivity towards kinase targets like JNK1/JNK3?
- SAR Insights :
- The triazole-azetidine moiety enhances binding to ATP pockets via H-bonding (triazole N-atoms) and hydrophobic interactions (azetidine ring).
- Modifying the benzonitrile group to bulkier substituents (e.g., morpholino) can improve selectivity for JNK3 over JNK1 by occupying specific subpockets .
- Methodological validation : Use molecular docking (AutoDock Vina) and MD simulations to compare binding poses with co-crystallized JNK inhibitors .
Q. How can researchers resolve discrepancies in biological activity data across different assay conditions?
- Case Study : If IC₅₀ values vary between cell-based and enzymatic assays:
- Possible causes : Differences in cell permeability, efflux pumps, or off-target effects.
- Solutions :
- Use LC-MS to quantify intracellular compound concentrations.
- Perform counter-screens against common off-targets (e.g., cytochrome P450 enzymes) .
- Validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What strategies mitigate stability issues during formulation, considering its reactive functional groups?
- Degradation Pathways :
- Hydrolysis of the azetidine carbonyl under acidic conditions.
- Oxidation of the triazole ring in the presence of light/O₂.
- Stabilization Methods :
- Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage.
- Excipients : Add antioxidants (e.g., ascorbic acid) and chelating agents (EDTA) to aqueous formulations .
- Packaging : Use amber glass vials under N₂ atmosphere to prevent photodegradation and oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
